molecular formula C15H26N6O B4751409 2-[(4,6-di-1-piperidinyl-1,3,5-triazin-2-yl)amino]ethanol

2-[(4,6-di-1-piperidinyl-1,3,5-triazin-2-yl)amino]ethanol

Cat. No. B4751409
M. Wt: 306.41 g/mol
InChI Key: PEVUCDOBOJYUED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(4,6-di-1-piperidinyl-1,3,5-triazin-2-yl)amino]ethanol, also known as DETAE, is a chemical compound that has gained attention in scientific research due to its potential pharmacological properties.

Mechanism of Action

The exact mechanism of action of 2-[(4,6-di-1-piperidinyl-1,3,5-triazin-2-yl)amino]ethanol is not fully understood. However, it has been suggested that it may act as a DNA intercalator, leading to DNA damage and cell death. It has also been proposed that 2-[(4,6-di-1-piperidinyl-1,3,5-triazin-2-yl)amino]ethanol may inhibit the activity of certain enzymes, such as topoisomerase II.
Biochemical and Physiological Effects:
Studies have shown that 2-[(4,6-di-1-piperidinyl-1,3,5-triazin-2-yl)amino]ethanol has a cytotoxic effect on cancer cells, leading to cell death. It has also been shown to inhibit the growth of bacteria and viruses. In addition, 2-[(4,6-di-1-piperidinyl-1,3,5-triazin-2-yl)amino]ethanol has been found to have antioxidant properties, which may be beneficial in the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One advantage of using 2-[(4,6-di-1-piperidinyl-1,3,5-triazin-2-yl)amino]ethanol in lab experiments is its low toxicity, which makes it a safer alternative to other cytotoxic agents. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to optimize its use in experiments.

Future Directions

There are several future directions for research on 2-[(4,6-di-1-piperidinyl-1,3,5-triazin-2-yl)amino]ethanol. One area of interest is its potential use in combination with other drugs to enhance their efficacy. Another area of research is the development of new synthesis methods that may improve the yield and purity of the compound. Additionally, more studies are needed to fully understand the mechanism of action of 2-[(4,6-di-1-piperidinyl-1,3,5-triazin-2-yl)amino]ethanol and its potential use in the treatment of various diseases.
Conclusion:
In conclusion, 2-[(4,6-di-1-piperidinyl-1,3,5-triazin-2-yl)amino]ethanol is a chemical compound that has shown potential in scientific research for its pharmacological properties. It has been studied for its potential use in the treatment of cancer, Alzheimer's disease, and Parkinson's disease, as well as its antibacterial and antiviral properties. Future research is needed to fully understand its mechanism of action and potential applications in medicine.

Scientific Research Applications

2-[(4,6-di-1-piperidinyl-1,3,5-triazin-2-yl)amino]ethanol has been studied for its potential use in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. It has also been investigated for its potential as an antiviral and antibacterial agent.

properties

IUPAC Name

2-[[4,6-di(piperidin-1-yl)-1,3,5-triazin-2-yl]amino]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H26N6O/c22-12-7-16-13-17-14(20-8-3-1-4-9-20)19-15(18-13)21-10-5-2-6-11-21/h22H,1-12H2,(H,16,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEVUCDOBOJYUED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=NC(=NC(=N2)NCCO)N3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.41 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(4,6-Dipiperidyl-1,3,5-triazin-2-yl)amino]ethan-1-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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